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Compound of Interest

Compound Name: 113-O16B

Cat. No.: B15597133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the ionizable lipid

113-O16B with other clinically relevant alternatives for mRNA-based cancer immunotherapy.

The information presented is based on available preclinical data to assist researchers in

making informed decisions for their drug development programs.

Introduction to 113-O16B and Alternatives
The advent of mRNA vaccines has revolutionized the landscape of immunotherapy. Central to

the success of these vaccines are the lipid nanoparticles (LNPs) that encapsulate and deliver

the mRNA cargo. The ionizable lipid is a critical component of the LNP, influencing its delivery

efficiency, tissue tropism, and overall immunogenicity.

113-O16B is a disulfide bond-containing ionizable cationic lipidoid that has been investigated

for its potential in delivering mRNA cancer vaccines. Preclinical studies have highlighted its

ability to target lymph nodes, a key site for initiating adaptive immune responses.

This guide compares 113-O16B with three other prominent ionizable lipids:

ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine (Comirnaty®).

SM-102: The ionizable lipid used in the Moderna COVID-19 vaccine (Spikevax®).
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DLin-MC3-DMA (MC3): The ionizable lipid in the first FDA-approved siRNA therapeutic,

Onpattro®.

Comparative In Vivo Performance
The following tables summarize the quantitative data from preclinical studies evaluating the in

vivo efficacy of mRNA vaccines formulated with 113-O16B and its alternatives in cancer

models.

Table 1: Biodistribution and Lymph Node Targeting
Ionizable Lipid Animal Model

Route of
Administration

Key Findings Reference

113-O12B C57BL/6 Mice
Subcutaneous

(s.c.)

Significantly

higher mRNA

expression in

draining lymph

nodes compared

to the liver.

ALC-0315 C57BL/6 Mice
Subcutaneous

(s.c.)

Higher mRNA

expression in the

liver compared to

draining lymph

nodes.

SM-102 C57BL/6 Mice
Intramuscular

(i.m.)

High transfection

efficiency at the

injection site with

some distribution

to the liver and

spleen.

[1]

DLin-MC3-DMA C57BL/6 Mice
Intramuscular

(i.m.)

Effective in vivo

delivery of

mRNA.

[2]
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Note: 113-O12B is a closely related analogue of 113-O16B from the same study and is

presented here as a surrogate for lymph node targeting capabilities.

Table 2: Anti-Tumor Efficacy in B16F10 Melanoma Model
Ionizable Lipid

Therapeutic
Regimen

Tumor Growth
Inhibition

Survival
Benefit

Reference

113-O12B
OVA mRNA

vaccine

Significantly

suppressed

tumor growth

compared to

control.

Improved

survival.

ALC-0315
OVA mRNA

vaccine

Less effective

tumor growth

inhibition

compared to

113-O12B.

Modest survival

benefit.

SM-102
IFNβ mRNA

(intratumoral)

Significantly

delayed tumor

growth.

Not reported. [3]

DLin-MC3-DMA
HPV-16 E7

mRNA vaccine

Induced

protective

immune

responses and

tumor

suppression.

Not reported. [4]

Table 3: Immunogenicity - CD8+ T Cell Response
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Ionizable Lipid Assay Key Findings Reference

113-O12B
Flow Cytometry &

ELISpot

Significantly increased

the percentage of

OVA-specific CD8+ T

cells in splenocytes

compared to ALC-

0315.

ALC-0315
Flow Cytometry &

ELISpot

Induced a CD8+ T cell

response, but to a

lesser extent than

113-O12B.

SM-102 Flow Cytometry
Elicited robust cellular

immune responses.
[1]

DLin-MC3-DMA Not specified

Induced strong

antigen-specific

immune responses.

[4]

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs,

the following diagrams illustrate the key processes involved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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